3-[3-({[(2E)-2-(4-chlorobenzylidene)hydrazinyl](imino)methyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid
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Overview
Description
3-(3-{[{2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}(IMINO)METHYL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydrazino group, and a pyrrolidinyl benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[{2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}(IMINO)METHYL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-(3-{[{2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}(IMINO)METHYL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(3-{[{2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}(IMINO)METHYL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a component in specialty chemicals.
Mechanism of Action
The mechanism by which 3-(3-{[{2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}(IMINO)METHYL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating various cellular processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: A versatile nucleophilic catalyst used in acylation reactions and esterifications.
Aromatic amines: Undergo oxidation reactions to form quaternary ammonium cations.
Uniqueness
3-(3-{[{2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}(IMINO)METHYL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C19H15ClN4O4S |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
3-[3-[(E)-N'-[(E)-(4-chlorophenyl)methylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C19H15ClN4O4S/c20-13-6-4-11(5-7-13)10-22-23-19(21)29-15-9-16(25)24(17(15)26)14-3-1-2-12(8-14)18(27)28/h1-8,10,15H,9H2,(H2,21,23)(H,27,28)/b22-10+ |
InChI Key |
VKLYWGYFHZVCQE-LSHDLFTRSA-N |
Isomeric SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC(=C2)C(=O)O)S/C(=N/N=C/C3=CC=C(C=C3)Cl)/N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC(=C2)C(=O)O)SC(=NN=CC3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
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